7-methoxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile
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Overview
Description
7-methoxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which includes a methoxy group, a carbonitrile group, and a dihydroindene core.
Preparation Methods
The synthesis of 7-methoxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 7-methoxy-1-indanone with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
7-methoxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the carbonitrile group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, primary amines, and substituted indene derivatives.
Scientific Research Applications
7-methoxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-methoxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with various molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. The compound may also interact with cellular receptors and signaling pathways, leading to the modulation of biological processes such as inflammation and apoptosis.
Comparison with Similar Compounds
7-methoxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile can be compared with other indene derivatives, such as:
7-methoxy-1-indanone: A precursor in the synthesis of this compound, known for its use in organic synthesis.
2,3-dihydro-1H-indene-4-carbonitrile: A similar compound with a different substitution pattern, used in the synthesis of various heterocyclic compounds.
Indole derivatives: Compounds with a similar indene core structure, known for their diverse biological activities and applications in drug discovery.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-methoxy-3-oxo-1,2-dihydroindene-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-10-5-2-7(6-12)11-8(10)3-4-9(11)13/h2,5H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDMSTISOVFAHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC(=O)C2=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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